4-Acetyl-2-methylbenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

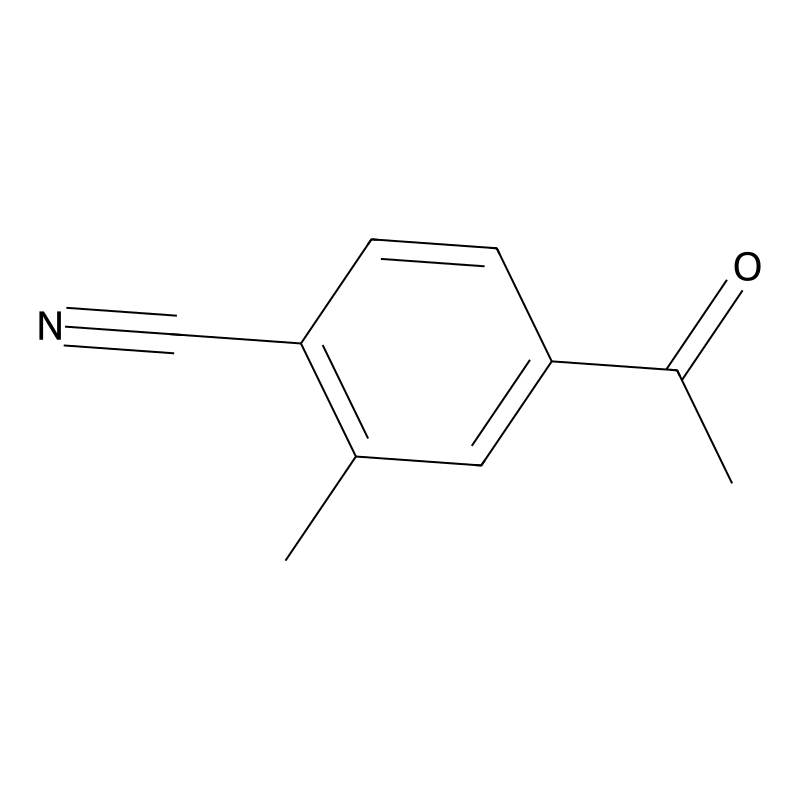

4-Acetyl-2-methylbenzonitrile is an organic compound with the molecular formula C10H9NO and a CAS number of 1138444-80-0. It belongs to the benzonitrile family and features both an acetyl and a nitrile functional group. The structure consists of a benzene ring substituted with an acetyl group at the para position and a methyl group at the ortho position relative to the nitrile group. This compound is noted for its unique chemical properties and potential applications in various fields.

- Organic synthesis: 4-Acetyl-2-methylbenzonitrile possesses a ketone group (C=O) and a nitrile group (C≡N), both of which are reactive functional groups commonly used in organic synthesis. Researchers might explore its use as a starting material or intermediate in the synthesis of more complex molecules [].

- Material science: The aromatic ring (benzene) and the nitrile group in 4-Acetyl-2-methylbenzonitrile could potentially contribute to interesting electronic properties. Researchers might investigate its application in the development of new materials with specific functionalities [].

- Medicinal chemistry: The presence of the ketone and nitrile groups might provide some biological activity. Researchers could explore its potential as a lead compound in drug discovery or as a probe molecule to study biological processes [].

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Reduction Reactions: The nitrile can be reduced to form amines or aldehydes under appropriate conditions.

- Condensation Reactions: The acetyl group allows for condensation reactions, which can produce larger, more complex molecules.

These reactions make 4-acetyl-2-methylbenzonitrile a versatile building block in organic synthesis.

Research into the biological activity of 4-acetyl-2-methylbenzonitrile is limited, but compounds with similar structures often exhibit various pharmacological properties. Potential activities may include:

- Antimicrobial Properties: Compounds with nitrile groups have shown efficacy against certain bacteria and fungi.

- Anti-inflammatory Effects: Some derivatives may possess anti-inflammatory activity, although specific studies on this compound are sparse.

Further research is needed to fully understand its biological profile.

4-Acetyl-2-methylbenzonitrile can be synthesized through various methods:

- Acetylation of 2-Methylbenzonitrile: This method involves treating 2-methylbenzonitrile with acetic anhydride or acetyl chloride in the presence of a catalyst.

- Refluxing Precursors: Starting from 4-bromo-2-methylbenzoic acid and using n-butyl vinyl ether under reflux conditions can yield this compound through palladium-catalyzed reactions .

These methods highlight the compound's accessibility for synthetic chemists.

The applications of 4-acetyl-2-methylbenzonitrile span various fields:

- Pharmaceuticals: Its structural features may allow it to serve as a precursor or intermediate in drug development.

- Agricultural Chemicals: Compounds similar to 4-acetyl-2-methylbenzonitrile are often explored for use in pesticides or herbicides.

- Material Science: Its unique properties may find applications in polymer chemistry or as additives in materials.

Several compounds share structural similarities with 4-acetyl-2-methylbenzonitrile, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Acetylbenzonitrile | C9H9NO | Lacks methyl substitution; simpler structure. |

| 2-Acetyl-4-methylbenzonitrile | C10H9NO | Different substitution pattern; potential isomers. |

| 3-Acetyl-2-methylbenzonitrile | C10H9NO | Different position of acetyl group; altered reactivity. |

The uniqueness of 4-acetyl-2-methylbenzonitrile lies in its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

4-Acetyl-2-methylbenzonitrile emerged as a key intermediate during the development of modern synthetic methodologies in the late 20th century. Early synthesis routes focused on Friedel-Crafts acetylation and cyanation reactions, with patents such as CN109553528 (2019) detailing optimized protocols for industrial-scale production. Its significance grew as demand increased for nitrile-based intermediates in pesticide and drug synthesis, particularly in the 2000s.

Significance in Organic Chemistry Research

The compound serves as a versatile scaffold for constructing complex molecules:

- Pharmaceuticals: Precursor to antimicrobial agents and enzyme inhibitors.

- Agrochemicals: Intermediate in insecticides and fungicides.

- Materials Science: Building block for dyes, catalysts, and polymers.

Chemical Classification and Positioning

- IUPAC Name: 4-Acetyl-2-methylbenzonitrile

- Molecular Formula: C₁₀H₉NO

- Functional Groups: Nitrile (C≡N), acetyl (C=OCH₃), methyl (CH₃)

- Classification: Aromatic nitrile derivative with electron-withdrawing and donating substituents

4-Acetyl-2-methylbenzonitrile presents as a yellow solid under standard conditions [1]. The compound exists in a crystalline form with a molecular weight of 159.18 g/mol and molecular formula C₁₀H₉NO [2] [3] [5]. The substance is typically supplied at high purity levels ranging from 97% to 98% [3] [6], indicating its stability and ease of purification through conventional techniques.

The compound's exact mass is 159.068 g/mol [2], and its canonical SMILES representation is N#CC1=CC=C(C(C)=O)C=C1C [3] [6]. The InChI key LWNRBRRVWBVQQIF-UHFFFAOYSA-N [5] provides a unique identifier for database searches and structural verification.

Thermodynamic Parameters

The thermodynamic properties of 4-acetyl-2-methylbenzonitrile have been determined through both experimental measurements and computational predictions. The compound exhibits a predicted boiling point of 316.0±30.0°C , indicating substantial thermal stability under normal atmospheric conditions. The density is calculated to be 1.09±0.1 g/cm³ at 20°C , which is consistent with aromatic compounds containing both electron-donating (methyl) and electron-withdrawing (acetyl, nitrile) substituents.

While specific melting point data for 4-acetyl-2-methylbenzonitrile remains limited in the literature, related compounds in the benzonitrile family typically exhibit melting points in the range of 100-150°C. The compound's thermal stability profile suggests it can withstand moderate heating without decomposition, making it suitable for synthetic applications requiring elevated temperatures.

Solubility Profile in Various Solvent Systems

The solubility characteristics of 4-acetyl-2-methylbenzonitrile reflect its mixed hydrophilic-lipophilic nature. The compound demonstrates very slight solubility in water with a measured value of 0.41 g/L at 25°C [7]. This limited aqueous solubility is attributed to the presence of the aromatic core and the hydrophobic acetyl and methyl substituents, which outweigh the polar contribution of the nitrile group.

In contrast, the compound exhibits enhanced solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcoholic solvents like ethanol and methanol [8]. The presence of both nitrile and ketone functional groups facilitates interactions with polar organic solvents through dipole-dipole interactions and hydrogen bonding.

The solubility profile follows the general trend observed for aromatic nitriles:

- Polar aprotic solvents: Excellent solubility due to strong dipole interactions

- Alcoholic solvents: Good solubility through hydrogen bonding with the carbonyl oxygen

- Hydrocarbon solvents: Moderate solubility due to aromatic π-π interactions

- Aqueous systems: Poor solubility due to hydrophobic character

Partition Coefficient (LogP) and Hydrophobicity

The partition coefficient of 4-acetyl-2-methylbenzonitrile has been determined using the XLogP3 algorithm, yielding a LogP value of 2.07 [2]. This value indicates moderate lipophilicity, positioning the compound in an intermediate range between hydrophilic and highly lipophilic substances. The LogP value of 2.07 suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications.

The hydrophobicity of the compound is influenced by several structural features:

- The benzene ring contributes significantly to lipophilicity through π-electron delocalization

- The methyl substituent at the ortho position increases hydrophobic character

- The acetyl group provides moderate lipophilicity while introducing a polar carbonyl

- The nitrile group contributes to polarity but maintains linear geometry that doesn't drastically reduce lipophilicity

This balanced lipophilic-hydrophilic profile makes 4-acetyl-2-methylbenzonitrile suitable for pharmaceutical applications where moderate membrane permeability is desired [8].

Polar Surface Area Characteristics

The topological polar surface area (TPSA) of 4-acetyl-2-methylbenzonitrile is 40.86 Ų [2]. This value reflects the contribution of the polar functional groups - specifically the nitrile and ketone moieties - to the overall molecular surface area. The TPSA value of 40.86 Ų indicates moderate polarity, which correlates with the compound's intermediate solubility characteristics.

The polar surface area is calculated based on the sum of surfaces of polar atoms (nitrogen and oxygen) and their attached hydrogens [9]. For 4-acetyl-2-methylbenzonitrile, the contributing atoms are:

- Nitrogen atom in the nitrile group (≡N)

- Oxygen atom in the carbonyl group (C=O)

This TPSA value suggests that the compound may exhibit moderate bioavailability and membrane permeability [10]. According to established guidelines, compounds with TPSA values between 20-60 Ų typically demonstrate good absorption characteristics while maintaining adequate solubility for pharmaceutical applications.

Spectroscopic Properties

The spectroscopic properties of 4-acetyl-2-methylbenzonitrile provide valuable structural information and identification parameters. The compound exhibits characteristic absorption patterns in various spectroscopic techniques:

Infrared Spectroscopy (IR)

The IR spectrum shows diagnostic peaks for the functional groups present:

- Nitrile stretch: Approximately 2220-2240 cm⁻¹, characteristic of the C≡N bond [11]

- Carbonyl stretch: Around 1680-1700 cm⁻¹ for the acetyl C=O group

- Aromatic C-H stretches: 3000-3100 cm⁻¹ region

- Aliphatic C-H stretches: 2800-3000 cm⁻¹ for methyl groups

- Aromatic C=C stretches: 1450-1600 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum exhibits distinct signals for:

- Aromatic protons: 7.0-8.0 ppm region with characteristic splitting patterns

- Acetyl methyl: Singlet around 2.5-2.7 ppm

- Ortho-methyl: Singlet around 2.3-2.5 ppm

The ¹³C NMR spectrum shows:

- Nitrile carbon: Around 117-120 ppm

- Carbonyl carbon: Approximately 197-200 ppm

- Aromatic carbons: 120-140 ppm region

- Methyl carbons: 20-30 ppm region

UV-Visible Spectroscopy

The UV-Vis spectrum displays:

- Extended conjugation: Absorption maximum around 280-300 nm due to π-π* transitions

- Carbonyl n-π* transition: Weaker absorption around 300-320 nm [12]

Stability Under Various Environmental Conditions

4-Acetyl-2-methylbenzonitrile demonstrates good stability under normal storage and handling conditions. The compound should be stored at 2-8°C in dry conditions [2] to maintain optimal stability and prevent degradation.

Thermal Stability

The compound exhibits adequate thermal stability with a predicted boiling point of 316°C . Thermal degradation typically occurs only at temperatures significantly above normal synthetic reaction conditions. The presence of the aromatic ring system contributes to thermal stability through resonance stabilization.

Chemical Stability

The compound is stable under neutral conditions but may undergo hydrolysis under strongly acidic or basic conditions:

- Acidic conditions: The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid

- Basic conditions: Similar hydrolysis reactions may occur, though at slower rates

- Oxidative conditions: The acetyl group may be susceptible to further oxidation under harsh conditions

Photostability

The aromatic chromophore may absorb UV light, potentially leading to photodegradation. Therefore, storage in dark conditions or amber containers is recommended to maintain long-term stability.

Moisture Sensitivity

The compound shows minimal moisture sensitivity under normal conditions. However, prolonged exposure to high humidity may lead to gradual hydrolysis of the nitrile functionality.